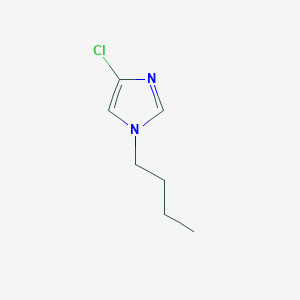

1-Butyl-4-chloroimidazole

描述

属性

分子式 |

C7H11ClN2 |

|---|---|

分子量 |

158.63 g/mol |

IUPAC 名称 |

1-butyl-4-chloroimidazole |

InChI |

InChI=1S/C7H11ClN2/c1-2-3-4-10-5-7(8)9-6-10/h5-6H,2-4H2,1H3 |

InChI 键 |

IKFHOUWXXJKENT-UHFFFAOYSA-N |

规范 SMILES |

CCCCN1C=C(N=C1)Cl |

产品来源 |

United States |

准备方法

Synthesis via Formylated Intermediates and Chlorination (Patent CN103214420A)

A robust method reported in Chinese patent CN103214420A describes the preparation of 2-butyl-4-chloro-5-formylimidazole, a close analog of 1-butyl-4-chloroimidazole, which can be adapted for the target compound. The key steps include:

- Condensation reaction between pentamidine hydrochloride and glyoxal or ethyl dialdehyde under controlled pH (6.0–7.5) to avoid side products.

- Dehydration reaction of the intermediate in acidic conditions (preferably hydrochloric acid) at reflux to remove water and form a dehydrated intermediate.

- Chlorination and formylation using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) in toluene at 100–105°C to introduce the chloro group at the 4-position and formyl group at the 5-position.

- Post-reaction work-up involves pH adjustment to 1–2, extraction, drying, concentration, and crystallization at -20°C to yield the final product with high purity and yield.

Key reaction conditions and ratios:

| Reagent | Molar Ratio to Intermediate | Notes |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | 2.0–2.5 : 1 | Dissolved in toluene |

| N,N-Dimethylformamide (DMF) | 2.0–2.5 : 1 | Added after POCl₃ and intermediate |

This method is advantageous due to:

- Readily available starting materials

- Simple operation and control of reaction pH to improve yield and purity

- High product yield and purity

Chlorination of Hydroxymethylimidazole Derivatives (Davood et al., 2008)

Davood and colleagues developed an efficient synthetic route for chloroimidazole derivatives, including this compound analogs, involving:

- Preparation of 2-alkylimidazole derivatives with hydroxymethyl groups at the 4(5) position by condensation of aldehydes with dihydroxyacetone, ammonia, and copper acetate monohydrate.

- Chlorination of these hydroxymethylimidazoles with N-chlorosuccinimide (NCS) to introduce chlorine at the 4-position.

- Oxidation of the hydroxymethyl group to the formyl group using activated manganese(IV) oxide (MnO₂) to afford the chloroimidazole-carboxaldehyde.

Two methods were reported:

- Method A: Direct chlorination of 2-ethyl-4(5)-hydroxymethylimidazole derivatives, successful for bulkier alkyl groups due to steric hindrance slowing N-chlorination.

- Method B: For smaller alkyl groups like butyl, the hydroxymethyl group is first oxidized to formyl to reduce nitrogen reactivity, then chlorination proceeds smoothly.

Reaction scheme summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydroxymethylimidazole synthesis | Aldehyde + dihydroxyacetone + NH₃ + Cu(OAc)₂ | 2-alkyl-4(5)-hydroxymethylimidazole |

| Chlorination | N-chlorosuccinimide (NCS) | 4-chloro-4(5)-hydroxymethylimidazole |

| Oxidation | MnO₂ | 4-chloroimidazole-5(4)-carboxaldehyde |

This method is notable for:

- Flexibility to prepare various analogs

- Amenability to large-scale synthesis

- Avoidance of harsh reagents like POCl₃ in initial steps

Comparison of Methods

| Feature | Method from Patent CN103214420A | Method from Davood et al. (2008) |

|---|---|---|

| Starting materials | Pentamidine hydrochloride, glyoxal, POCl₃ | Aldehydes, dihydroxyacetone, NCS, MnO₂ |

| Key reagents | POCl₃, DMF, acidic dehydration | N-chlorosuccinimide, manganese dioxide |

| Reaction complexity | Multi-step with pH control | Multi-step with selective oxidation |

| Product yield and purity | High yield and purity reported | Moderate to high yield, scalable |

| Scalability | Suitable for industrial scale | Amenable to large-scale synthesis |

| Safety considerations | Use of POCl₃ requires careful handling | Uses milder chlorinating agents |

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | pH Range | Notes |

|---|---|---|---|---|

| Condensation | Pentamidine hydrochloride + glyoxal | Room temp | 6.0–7.5 | pH control critical to avoid byproducts |

| Dehydration | Acidic solution (HCl preferred) | Reflux (~100°C) | Acidic | Removes water molecule |

| Chlorination/Formylation | POCl₃ + DMF in toluene | 100–105°C | N/A | Molar ratio POCl₃:intermediate 2.0–2.5:1 |

| Chlorination (alt. method) | N-chlorosuccinimide (NCS) | Room temp | N/A | For hydroxymethyl intermediates |

| Oxidation | Activated MnO₂ | Room temp | N/A | Converts hydroxymethyl to formyl |

| Work-up | pH adjusted to 1–2, extraction, crystallization | Cooling to -20°C | Acidic | Ensures high purity and crystallization |

化学反应分析

1-Butyl-4-chloroimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazoles.

Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Butyl-4-chloroimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its derivatives have shown potential as antimicrobial agents, inhibiting the growth of bacteria and fungi.

Medicine: It is explored for its potential as an antihypertensive agent, particularly in the development of angiotensin-converting enzyme (ACE) inhibitors.

Industry: It is used in the synthesis of materials with specific electronic properties, such as conductive polymers and dyes.

作用机制

The mechanism of action of 1-butyl-4-chloroimidazole and its derivatives often involves interaction with specific molecular targets. For example, as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. As an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure.

相似化合物的比较

Substituent Effects on Physicochemical Properties

Key Observations :

- Lipophilicity : The butyl group in 1-butyl derivatives enhances hydrophobicity compared to smaller alkyl chains (e.g., methyl or ethyl).

- Electronic Effects: Chlorine at position 4 (vs.

- Spectral Signatures : C-N stretching in imidazole rings (1390–1457 cm⁻¹) is consistent across analogs, but substituents alter peak positions (e.g., 3446 cm⁻¹ for aromatic C-H in benzimidazoles) .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-butyl-4-chloroimidazole, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenation of the imidazole ring using chlorinating agents (e.g., POCl₃) under reflux conditions, followed by alkylation with 1-butyl halides. Solvents like DMF or THF and bases like K₂CO₃ are critical for facilitating substitution .

- Key Parameters : Temperature (80–120°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for imidazole:alkylating agent) must be optimized. Yields range from 60–85% depending on purity of starting materials .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR peaks at δ 1.2–1.6 ppm (butyl chain CH₂ groups) and δ 7.5–8.0 ppm (imidazole protons) confirm substitution patterns .

- HRMS (ESI) : Molecular ion [M+H]⁺ at m/z 187.08 (calculated for C₇H₁₁ClN₂) validates molecular weight .

- Elemental Analysis : Carbon (54.0%) and nitrogen (15.1%) content should align with theoretical values .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methods :

- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate unreacted precursors .

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Approach :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, electron-withdrawing groups at the 4-position increase electrophilicity .

- Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to optimize binding affinity .

Q. How should researchers address contradictory data in literature regarding the biological activity of this compound analogs?

- Resolution Strategies :

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) and apply statistical tools (e.g., ANOVA) to identify outliers .

- Control Experiments : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Q. What advanced techniques can elucidate the degradation pathways of this compound under environmental conditions?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。